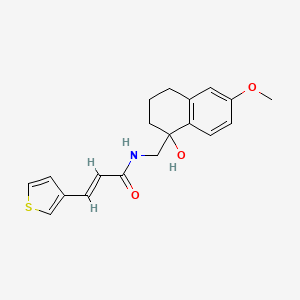

(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide

Description

The compound "(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide" is an acrylamide derivative characterized by:

- A partially saturated tetrahydronaphthalene core with hydroxy and methoxy substituents at positions 1 and 6, respectively.

- A thiophene-3-yl group conjugated to the acrylamide backbone via an (E)-configured double bond.

- A hydroxymethyl linker bridging the tetrahydronaphthalene and acrylamide moieties.

Properties

IUPAC Name |

(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-23-16-5-6-17-15(11-16)3-2-9-19(17,22)13-20-18(21)7-4-14-8-10-24-12-14/h4-8,10-12,22H,2-3,9,13H2,1H3,(H,20,21)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGGDPCQLJMDEI-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound with potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer's disease. Its unique molecular structure includes a tetrahydronaphthalene moiety and a thiophene ring, which are believed to contribute to its biological activity.

- CAS Number : 2035004-69-2

- Molecular Weight : 343.44 g/mol

- Molecular Structure : The compound features an acrylamide group that may influence its reactivity and interaction with biological targets.

Biological Activity

The primary focus of research on this compound has been its ability to inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. This activity is crucial as amyloid beta oligomers are associated with neuronal toxicity and cognitive decline.

The proposed mechanism of action involves:

- Inhibition of Amyloid Beta Oligomer Formation : The compound interacts with amyloid beta peptides, preventing their aggregation into toxic forms.

- Neuroprotective Effects : By inhibiting these oligomers, the compound may protect neuronal health and improve cognitive function.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on amyloid beta aggregation. These findings suggest potential for further development as a therapeutic agent for Alzheimer's disease.

Case Studies and Experimental Data

A summary of relevant studies is presented in the table below:

Safety and Toxicity Profile

Preliminary assessments indicate that this compound has relatively low cytotoxicity, making it an attractive candidate for further drug development. However, comprehensive toxicity studies are necessary to fully understand its safety profile.

Conclusion and Future Directions

This compound represents a promising area of research within medicinal chemistry aimed at developing effective treatments for neurodegenerative diseases. Future studies should focus on:

- Long-term efficacy : Assessing the compound's effectiveness over extended periods.

- In vivo studies : Evaluating the therapeutic potential in animal models.

- Mechanistic studies : Further elucidating the pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs from the literature include:

Key Observations:

- Electron-Donating vs.

- Hydrogen-Bonding Capacity : The hydroxy and methoxy groups in the target compound and analogs like 3p and enhance solubility and hydrogen-bonding interactions.

- Aromatic vs.

Crystallographic and Conformational Insights

- The (E)-configuration is critical for maintaining acrylamide planarity, as validated in via single-crystal X-ray diffraction (R factor = 0.036). The target compound’s tetrahydronaphthalene core may introduce slight torsional strain but retains the bioactive (E)-conformation .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound combines a tetrahydronaphthalenyl scaffold with a thiophene-substituted acrylamide moiety. The hydroxyl and methoxy groups on the tetrahydronaphthalene ring enhance solubility and hydrogen-bonding potential, while the conjugated acrylamide system enables electrophilic reactivity (e.g., Michael additions). The thiophene group contributes π-π stacking interactions, critical for binding to biological targets .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

Intermediate preparation :

- Thiophene-3-carboxylic acid derivatives are coupled with amine-functionalized tetrahydronaphthalene precursors.

- Methoxy and hydroxyl groups are introduced via alkylation or protection/deprotection strategies.

Acrylamide formation :

- Acylation of the amine intermediate with acryloyl chloride under basic conditions (e.g., triethylamine in DCM) .

- Reaction conditions (temperature, solvent polarity) are optimized to favor the E-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-configuration) .

Q. How is the compound characterized for purity and structural fidelity?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 6.5–7.5 ppm confirm thiophene protons; acrylamide protons appear as doublets (J = 15–16 Hz) .

- HRMS : Exact mass matching within 3 ppm ensures molecular formula accuracy .

- Chromatography :

- HPLC purity >95% (using C18 columns with methanol/water gradients) .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up the reaction?

- Critical parameters :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but require rigorous drying to avoid hydrolysis .

- Catalysis : EDCI/HOBt systems enhance coupling efficiency in amide bond formation (yields increase by 15–20% vs. non-catalyzed reactions) .

- Process optimization :

- Use continuous flow reactors for exothermic steps (e.g., acryloyl chloride addition) to improve heat dissipation and reduce side products .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Case example : Discrepancies in ¹³C NMR shifts for the tetrahydronaphthalene moiety may arise from solvent effects (DMSO vs. CDCl₃).

- Methodology :

- Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level).

- Validate via X-ray crystallography (as in ) to resolve stereochemical ambiguities.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies are effective for analyzing its biological activity in vitro?

- Assay design :

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiophene-acrylamides show affinity for MAPK pathways) .

- Dose-response curves : Test 0.1–100 μM concentrations in triplicate, using ATP-based viability assays (CCK-8) for cytotoxicity .

- Data interpretation :

- IC₅₀ values <10 μM suggest therapeutic potential; correlate with LogP (optimal range: 2–4) to assess membrane permeability .

Q. How can researchers mitigate instability issues in aqueous solutions?

- Degradation pathways : Hydrolysis of the acrylamide bond at pH >7.0.

- Stabilization methods :

- Use lyophilized storage at -80°C.

- Formulate with cyclodextrins (e.g., HP-β-CD) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.